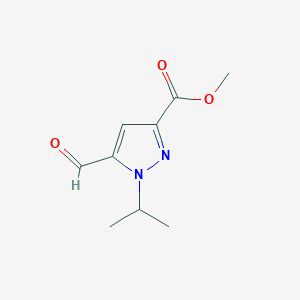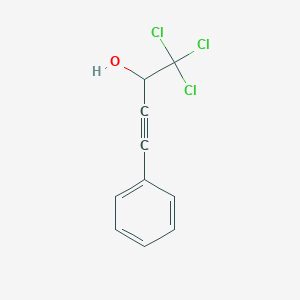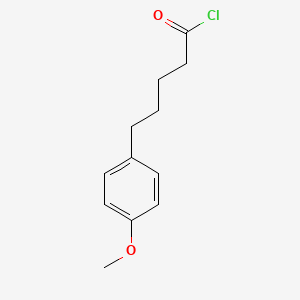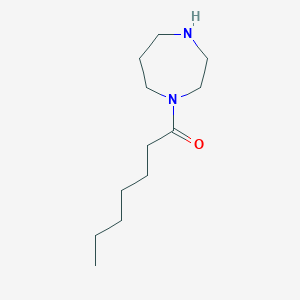![molecular formula C17H30N2O2Si B3147243 N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide CAS No. 618107-92-9](/img/structure/B3147243.png)
N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
Overview
Description
“N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide” is a chemical compound with the empirical formula C17H30N2O2Si . It has a molecular weight of 322.52 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCC(C)(C)C(=O)Nc1cc(COSi(C)C(C)(C)C)ccn1 . This provides a textual representation of the compound’s molecular structure. The InChI key is YYGCOZPKRPLSPU-UHFFFAOYSA-N , which is a unique identifier for the compound.
Scientific Research Applications
Synthetic Chemistry and Reaction Mechanisms
Research highlights how substituted pyridines, similar in structure to the compound , are involved in key reactions. For instance, deprotonation and 1,4-addition reactions on substituted pyridines have been explored to synthesize 2,3-disubstituted pyridines, which are valuable intermediates in organic synthesis. Such reactions demonstrate the utility of these compounds in creating molecules with carboxylic acid- or amino-derived functions at specific positions, showcasing their versatility in synthetic chemistry (Bonnet et al., 2001).
Material Science and Polymer Chemistry
The synthesis of complex silanediols involves compounds with tert-butyl and pyridinyl groups, indicating their importance in material science. Studies show that steric hindrance and the presence of internal nucleophiles are critical factors affecting the efficiency of these synthetic processes, which are pivotal in developing advanced materials with specific characteristics (Glekas & Sieburth, 2001).
Catalysis and Ligand Design
Compounds featuring tert-butyl and dimethyl-silanyloxymethyl groups are instrumental in ligand design, affecting the site of lithiation in pyridine derivatives. This specificity in lithiation is crucial for generating high-yield substituted derivatives, underscoring the role of such compounds in catalytic processes and ligand development for chemical reactions (Smith et al., 2013).
Advanced Functional Materials
Research into 5-lipoxygenase-activating protein inhibitors introduces compounds with tert-butyl and pyridinyl groups for developing treatments for conditions like asthma. These studies not only highlight the therapeutic potential but also the importance of these compounds in creating functional materials for biomedical applications (Hutchinson et al., 2009).
properties
IUPAC Name |
N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2Si/c1-16(2,3)15(20)19-14-11-13(9-10-18-14)12-21-22(7,8)17(4,5)6/h9-11H,12H2,1-8H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGCOZPKRPLSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide | |
CAS RN |
618107-92-9 | |
| Record name | N-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618107-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)









